Cas no 4505-48-0 (2-Phenyl-1H-indene)
2-Phenyl-1H-indene Chemical and Physical Properties
Names and Identifiers
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- 2-Phenyl-1H-indene
- 1H-Indene, 2-phenyl-
- 2-Phenylindene
- 2-Phenylindene, 97%
- 2-phenyl-indene
- Q27274682
- 4505-48-0
- NSC-601810
- DTXSID70326562
- 2-phenyl indene
- 2-Phenyl-1H-indene #
- A826708
- 2-phenyl-inden
- UNII-BIC9RKL9H0
- BIC9RKL9H0
- MFCD00239514
- CS-0452698
- AKOS004907885
- NSC601810
- Indene, 2-phenyl-
- G78128
- DTXCID60277675
-
- MDL: MFCD00239514
- Inchi: 1S/C15H12/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-10H,11H2
- InChI Key: BSBXLZYWGGAVHD-UHFFFAOYSA-N
- SMILES: C1C2C=CC=CC=2C=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 192.09400
- Monoisotopic Mass: 192.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: solid
- Density: 1.104
- Melting Point: 157-161 °C (lit.)
- Boiling Point: 296.7°C at 760 mmHg
- Flash Point: 135.5°C
- Refractive Index: 1.637
- PSA: 0.00000
- LogP: 3.78330
- Solubility: Not determined
2-Phenyl-1H-indene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
2-Phenyl-1H-indene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-Phenyl-1H-indene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000245-1g |
2-Phenyl-1H-indene |
4505-48-0 | 95% | 1g |
$720.80 | 2023-09-01 | |
| abcr | AB496688-5 g |
2-Phenylindene |
4505-48-0 | 5g |
€222.00 | 2023-06-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 446300-5G |
2-Phenyl-1H-indene |
4505-48-0 | 5g |
¥2565.04 | 2023-12-06 | ||
| Chemenu | CM290286-1g |
2-Phenyl-1H-indene |
4505-48-0 | 95% | 1g |
$636 | 2024-07-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P170421-1g |
2-Phenyl-1H-indene |
4505-48-0 | 97% | 1g |
¥999.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P170421-5g |
2-Phenyl-1H-indene |
4505-48-0 | 97% | 5g |
¥3599.90 | 2023-09-01 | |
| abcr | AB496688-5g |
2-Phenylindene; . |
4505-48-0 | 5g |
€222.00 | 2025-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P170421-250mg |
2-Phenyl-1H-indene |
4505-48-0 | 97% | 250mg |
¥359.90 | 2023-09-01 | |
| 1PlusChem | 1P00DAC5-250mg |
2-PHENYLINDENE |
4505-48-0 | 97% | 250mg |
$72.00 | 2024-05-02 | |
| 1PlusChem | 1P00DAC5-1g |
2-PHENYLINDENE |
4505-48-0 | 97% | 1g |
$163.00 | 2024-05-02 |
2-Phenyl-1H-indene Suppliers
2-Phenyl-1H-indene Related Literature
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Scott W. Peabody,Boris Breiner,Serguei V. Kovalenko,Satish Patil,Igor V. Alabugin Org. Biomol. Chem. 2005 3 218
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Huaqing Duan,Zhong Chen,Li Han,Yulin Feng,Yongming Zhu,Shilin Yang Org. Biomol. Chem. 2015 13 6782
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Raju Singha,Munmun Ghosh,Saikat Das,Dhiraj Das,Jayanta K. Ray New J. Chem. 2016 40 7269
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4. Vinyl cations in organic synthesis. Part 2. A novel synthesis of methylene-1H-indenes (benzofulvenes) by cyclisation of phenyl-substituted but-1-en-3-ynesFranco Marcuzzi,Ugo Azzena,Giovanni Melloni J. Chem. Soc. Perkin Trans. 1 1993 2957
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5. Joining the rings: the preparation of 2- and 3-indenyl-triptycenes, and curious related processesKirill Nikitin,Helge Müller-Bunz,Yannick Ortin,Michael J. McGlinchey Org. Biomol. Chem. 2007 5 1952
Additional information on 2-Phenyl-1H-indene
Comprehensive Overview of 2-Phenyl-1H-indene (CAS No. 4505-48-0): Properties, Applications, and Industry Insights
2-Phenyl-1H-indene (CAS No. 4505-48-0) is a versatile organic compound with a unique molecular structure, combining an indene core with a phenyl substituent. This aromatic hydrocarbon has garnered significant attention in pharmaceutical, material science, and synthetic chemistry research due to its structural flexibility and functional adaptability. The compound's IUPAC name reflects its benzene-fused cyclopentene backbone, making it a valuable intermediate for designing advanced materials and bioactive molecules.
In recent years, the demand for 2-Phenyl-1H-indene derivatives has surged, particularly in the development of OLED materials and small-molecule drugs. Researchers are exploring its potential as a photoactive layer component in organic electronics, where its conjugated system enhances charge transport efficiency. Meanwhile, its pharmacophore-like structure has shown promise in modulating biological targets, aligning with trends in fragment-based drug discovery – a hot topic in medicinal chemistry forums and patent filings.
The synthesis of CAS 4505-48-0 typically involves Friedel-Crafts acylation or palladium-catalyzed coupling reactions, with recent green chemistry approaches emphasizing atom economy and catalyst recycling. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), a critical parameter for industrial applications. Environmental considerations have driven innovation in solvent-free synthesis methods, addressing sustainability concerns frequently raised in chemical industry webinars.
From a commercial perspective, 2-Phenylindene suppliers have reported increased inquiries from specialty chemical distributors and research institutions. Market analyses suggest growing adoption in polymeric materials for enhanced thermal stability, coinciding with the aerospace industry's search for lightweight, high-performance composites. The compound's structure-activity relationships are also being reevaluated through computational chemistry models, a methodology gaining traction in academic search queries.
Quality control protocols for 4505-48-0 emphasize strict isomeric purity standards, particularly for optical applications where stereochemical integrity impacts performance. Regulatory compliance with REACH and FDA guidelines remains paramount, with technical datasheets detailing storage conditions (typically under inert atmosphere) and handling precautions. These specifications frequently appear in safety data sheet (SDS) downloads from chemical databases.
Emerging applications include its use as a ligand precursor in asymmetric catalysis and as a building block for nonlinear optical materials. Patent landscapes reveal novel indene-containing copolymers for flexible electronics, reflecting the compound's relevance in wearable technology development – a trending search term across scientific platforms. The structure-property correlation of phenyl-substituted indenes continues to be a focus area in materials informatics studies.
Academic publications highlight 2-Phenyl-1H-indene's role in mechanochromic materials that respond to mechanical stimuli, a property attracting interest from smart coating manufacturers. Its electron-donating characteristics when incorporated into π-conjugated systems have implications for organic photovoltaics, aligning with renewable energy research priorities. These interdisciplinary connections make the compound a frequent subject in cross-disciplinary chemistry literature reviews.
Future research directions may explore biodegradable indene polymers and catalytic dehydrogenation pathways to access higher-value derivatives. The compound's structure-activity landscape remains incompletely mapped, suggesting opportunities for high-throughput screening in drug discovery contexts. As analytical techniques like cryo-EM and machine learning-assisted synthesis advance, our understanding of 4505-48-0's full potential will continue evolving.
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